trans-3-((1-((-4-Fmoc-Cyclohexyl)methyl)-2,5-dioxopyrrolidin-3-yl)thio)propanoic acid
Description
Properties
IUPAC Name |
3-[1-[[4-(9H-fluoren-9-ylmethoxycarbonyl)cyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6S/c31-26-15-25(37-14-13-27(32)33)28(34)30(26)16-18-9-11-19(12-10-18)29(35)36-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,18-19,24-25H,9-17H2,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIWDUCPKMDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)CC(C2=O)SCCC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans-3-((1-((-4-Fmoc-Cyclohexyl)methyl)-2,5-dioxopyrrolidin-3-yl)thio)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular weight of 521.6 g/mol and can be described by the following structural formula:
It features a dioxopyrrolidine moiety, which is often associated with various pharmacological activities, particularly in the context of drug design.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Research indicates that compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The dioxopyrrolidine structure may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or derivatives:
- Antitumor Activity : A study demonstrated that derivatives of dioxopyrrolidine exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Compounds with similar scaffolds have shown promise in neuroprotection by reducing neuronal apoptosis in models of neurodegeneration .
- Anti-inflammatory Properties : Research has indicated that certain derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
Comparative Analysis
A comparative analysis of this compound with other related compounds reveals its potential advantages:
| Compound Name | Molecular Weight | Biological Activity | Notes |
|---|---|---|---|
| Compound A | 500 g/mol | Antioxidant | Effective in reducing ROS levels |
| Compound B | 515 g/mol | Antitumor | High cytotoxicity against MDA-MB-231 cells |
| This compound | 521.6 g/mol | Neuroprotective, Anti-inflammatory | Unique structure may enhance efficacy |
Scientific Research Applications
The compound trans-3-((1-((-4-Fmoc-Cyclohexyl)methyl)-2,5-dioxopyrrolidin-3-yl)thio)propanoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and relevant case studies.
Structure and Composition
The molecular formula for this compound is C20H26N2O4S. It features a dioxopyrrolidine core, which is significant in many pharmacological applications due to its ability to interact with biological systems effectively.
Physical Properties
- Molecular Weight : 394.49 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
These properties are critical when considering the compound's formulation and delivery methods in therapeutic settings.
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural similarities to known bioactive molecules. Its ability to interact with specific biological targets makes it a candidate for further development.
Case Study: Anticancer Activity
Research has indicated that derivatives of dioxopyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cellular signaling pathways, which can be explored further using this compound as a lead compound.
Drug Design and Development
The unique structure of this compound positions it well for use in rational drug design efforts. Its ability to form stable interactions with target proteins can be modeled using computational chemistry techniques.
The compound's thioether functionality allows it to participate in various biochemical reactions, making it a valuable tool in synthetic organic chemistry and biochemistry.
Case Study: Enzyme Inhibition
Inhibitors based on dioxopyrrolidine structures have been shown to effectively inhibit enzymes involved in metabolic pathways. For example, studies have demonstrated that certain derivatives can inhibit proteases, which are crucial for various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with analogs from the provided evidence:
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing trans-3-((1-((-4-Fmoc-Cyclohexyl)methyl)-2,5-dioxopyrrolidin-3-yl)thio)propanoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with Fmoc-protected cyclohexylmethylamine intermediates. Key steps include:
- Fmoc protection : Introduction of the fluorenylmethyloxycarbonyl (Fmoc) group to stabilize the cyclohexylmethylamine moiety during subsequent reactions.
- Thiolation : Coupling the dioxopyrrolidin-3-ylthio group via nucleophilic substitution or thiol-ene chemistry.
- Propanoic acid derivatization : Final functionalization using carboxylation or oxidation of propanol precursors.
Reaction conditions often require anhydrous solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (0–25°C) to prevent side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity.
- Spectroscopy : H/C NMR to confirm stereochemistry (e.g., trans-configuration) and functional groups (e.g., Fmoc, dioxopyrrolidinone).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~550–600 Da).
Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste.
Refer to SDS guidelines for analogous dioxopyrrolidinone derivatives, which highlight risks of skin/eye irritation and respiratory sensitization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example:
- Reaction path searches : Simulate intermediates during Fmoc deprotection or thiolation steps.
- Solvent effects : Use COSMO-RS to predict solvent compatibility and reaction yields.
Integrate machine learning (e.g., Bayesian optimization) to narrow experimental parameters, reducing trial-and-error approaches by >50% .
Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting enzyme inhibition data)?
- Methodological Answer :
- Target validation : Use CRISPR-edited cell lines to confirm target specificity (e.g., kinase or protease inhibition).
- Binding assays : Perform surface plasmon resonance (SPR) or ITC to measure binding affinities under standardized conditions (pH 7.4, 25°C).
- Structural analysis : Co-crystallize the compound with its target protein to identify binding motifs and explain activity variations across studies .
Q. How does the stereochemistry (trans-configuration) influence its biological and chemical properties?
- Methodological Answer :
- Comparative studies : Synthesize cis/trans isomers and evaluate via:
- Biological assays : Measure IC differences in cell-based models (e.g., cancer cell lines).
- Stability tests : Assess hydrolytic degradation rates in PBS (pH 7.4) or simulated gastric fluid.
- Molecular dynamics : Simulate isomer interactions with lipid bilayers or active sites to predict bioavailability .
Q. What advanced techniques are used to study its metabolic fate and degradation products?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Isotope labeling : Use C-labeled propanoic acid moieties to track degradation pathways.
- Environmental fate : Conduct OECD 301B biodegradation tests to assess persistence in soil/water systems .
Methodological Design & Data Analysis
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold diversification : Modify the Fmoc group, cyclohexyl substituents, or dioxopyrrolidinone ring.
- High-throughput screening : Use 96-well plates to test 100+ derivatives for activity against a panel of targets.
- Multivariate analysis : Apply PCA or PLS regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What statistical approaches are recommended for analyzing contradictory data in dose-response experiments?
- Methodological Answer :
- Bootstrap resampling : Estimate confidence intervals for EC/IC values.
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity analysis : Identify outliers via Cook’s distance or leverage plots .
Ethical & Compliance Considerations
Q. How to ensure compliance with chemical safety regulations during large-scale synthesis?
- Methodological Answer :
- Regulatory alignment : Follow EPA/TSCA guidelines for novel organic compounds (e.g., PMN submissions).
- Waste management : Partner with certified disposal facilities for halogenated or sulfur-containing waste.
- Documentation : Maintain detailed records of reaction conditions, yields, and hazard assessments for audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
